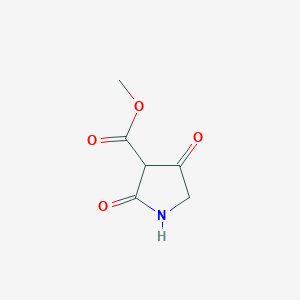

Methyl 2,4-dioxopyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dioxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h4H,2H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEDOGKXSMQIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211778 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51925-57-6 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51925-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2,4-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,4-dioxopyrrolidine-3-carboxylate

CAS Number: 51925-57-6

This technical guide provides a comprehensive overview of Methyl 2,4-dioxopyrrolidine-3-carboxylate, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. From its fundamental physicochemical properties and synthesis to its reactivity and role in advanced therapeutic modalities, this document serves as an essential resource for researchers, scientists, and professionals in the field.

Physicochemical Properties

This compound is a member of the tetramic acid family, characterized by a pyrrolidine-2,4-dione core. Its key properties are summarized below.

| Property | Value |

| CAS Number | 51925-57-6 |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF |

Synthesis of this compound

The primary synthetic route to this compound is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[1][2] In this case, the starting materials are typically an N-protected glycine methyl ester and methyl acetate. The N-protection is crucial to prevent side reactions and is subsequently removed. A plausible and efficient synthetic approach involves the acylation of N-(methoxycarbonyl)glycine methyl ester followed by a base-mediated cyclization.

Synthetic Scheme: Dieckmann Condensation

The overall reaction is a two-step process starting from readily available precursors.

Caption: Dieckmann condensation pathway to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Step 1: Acylation of N-(methoxycarbonyl)glycine methyl ester

-

To a solution of N-(methoxycarbonyl)glycine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C. The use of a strong, non-nucleophilic base is critical to deprotonate the nitrogen without attacking the ester groups.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl acetyl chloride (1.1 eq) to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.

-

Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyclic diester intermediate.

Step 2: Dieckmann Cyclization

-

Dissolve the crude diester from Step 1 in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.5 eq) dropwise at room temperature. The alkoxide base must correspond to the alcohol of the ester to prevent transesterification.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the reaction with a mild acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Chemical Properties and Reactivity

Tautomerism

A key feature of tetramic acids is their existence in multiple tautomeric forms.[3] this compound exists in equilibrium between the diketo form and two enol forms, with the enolic forms generally being more stable due to conjugation.

Caption: Workflow for incorporating the core into a PROTAC linker.

Component of Antibody-Drug Conjugate (ADC) Linkers

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability of the ADC in circulation and the release of the payload at the target site. The pyrrolidinedione scaffold can be incorporated into ADC linkers to modulate their physicochemical properties, such as hydrophilicity and steric hindrance, which can impact the overall efficacy and safety of the conjugate.

Spectroscopic Analysis

The structural features of this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.7 ppm), the C5 methylene protons (singlet or multiplet, ~3.5-4.0 ppm), the C3 methine proton (singlet, ~3.0-3.5 ppm, may be absent in enol form), and the NH proton (broad singlet, variable chemical shift). |

| ¹³C NMR | Resonances for the two carbonyl carbons (C2 and C4, ~170-190 ppm), the ester carbonyl (~165-170 ppm), the methoxy carbon (~52 ppm), and the aliphatic carbons of the ring. |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the dione and ester groups (~1650-1750 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹). [4] |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]

- Shen, B. (2015). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. Journal of Medicinal Chemistry, 58(1), 248-270.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0193378). Retrieved from [Link]

-

ResearchGate. (2014). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Fan, T. W.-M., & Lane, A. N. (2016). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 6(1), 1.

-

Chemistry – A European Journal. (2017). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. Retrieved from [Link]

-

Marine Drugs. (2018). Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Semantic Scholar. (2000). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Retrieved from [Link]

-

MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2006). Synthesis of and Tautomerism in 3-Acyltetramic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

ResearchGate. (1994). ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

-

ResearchGate. (2016). Natural product chemoyls and their building blocks. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Crystal Structure, Spectroscopic Characterization, in vitro, Molecular docking and DFT studies of 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate. Retrieved from [Link]

-

ResearchGate. (2007). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Retrieved from [Link]

-

MDPI. (2020). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

PubMed. (2018). Making Glycine Methyl Ester Chiral. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

Organic and Biomolecular Chemistry. (2022). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

-

ResearchGate. (2022). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dioxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Scarcity for a Promising Scaffold

Methyl 2,4-dioxopyrrolidine-3-carboxylate represents a fascinating heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The pyrrolidine-2,4-dione core is a recurring motif in various biologically active natural products and synthetic compounds. However, a comprehensive public repository of its fundamental physical and chemical properties is notably absent. This guide, therefore, takes a dual approach: consolidating the established factual data and augmenting it with high-fidelity computational predictions. This practical methodology provides researchers with a robust starting point for their investigations, while transparently acknowledging the current data landscape. Every predicted value herein should be treated as a well-informed estimate, pending experimental verification.

Molecular Identity and Core Characteristics

This compound is a derivative of pyrrolidine, featuring two ketone groups at positions 2 and 4, and a methyl carboxylate group at position 3. Understanding its basic molecular properties is the first step in any research endeavor.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄ | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| CAS Number | 51925-57-6 | [1] |

| Canonical SMILES | COC(=O)C1C(=O)CNC1=O | PubChem |

| InChI Key | GQEDOGKXSMQIRV-UHFFFAOYSA-N | PubChem |

Diagram of the molecular structure of this compound.

Sources

An In-depth Technical Guide to Methyl 2,4-dioxopyrrolidine-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2,4-dioxopyrrolidine-3-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its core pyrrolidine-2,4-dione structure is a recognized pharmacophore found in various biologically active compounds. This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, in-depth analysis of its spectral properties, and a discussion of its reactivity and potential applications, particularly in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidine-2,4-dione Scaffold

The pyrrolidine ring is a ubiquitous motif in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and provide key pharmacophoric features.[1] When functionalized as a 2,4-dione, this scaffold gains additional utility, with the two carbonyl groups and the enolizable β-dicarbonyl system offering multiple points for interaction with biological targets or for further chemical modification. Derivatives of the broader pyrrolidine class have demonstrated a wide range of biological activities, including anticonvulsant, antinociceptive, and anticancer properties.[2][3] this compound, as a readily available building block, serves as a crucial starting point for the exploration of this chemical space.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in a research setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄ | [4] |

| Molecular Weight | 157.12 g/mol | [4] |

| CAS Number | 51925-57-6 | [4] |

| Appearance | White to pale yellow solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol. | Inferred from tautomerism studies of similar compounds[5] |

Synthesis of this compound

The synthesis of the pyrrolidine-2,4-dione ring system is most effectively achieved through an intramolecular Dieckmann condensation.[6] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. For the synthesis of this compound, a suitable starting material would be an N-substituted diester, which can be prepared from the reaction of a glycine methyl ester derivative with a malonic ester.

Proposed Synthetic Pathway: Dieckmann Condensation

The overall synthetic strategy involves two key steps:

-

N-acylation of a glycine ester with a malonyl chloride derivative: This step creates the linear diester precursor necessary for cyclization.

-

Intramolecular Dieckmann Condensation: Base-catalyzed cyclization of the diester to form the target pyrrolidine-2,4-dione ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-methoxy-2-oxoethyl)malonamic acid methyl ester (Precursor)

-

To a solution of glycine methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added triethylamine (2.2 eq) at 0 °C.

-

Methyl 3-chloro-3-oxopropanoate (1.1 eq) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diester precursor. Purification can be achieved by column chromatography on silica gel.

Step 2: Dieckmann Condensation to form this compound

-

To a solution of sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), is added the crude diester from Step 1, dissolved in anhydrous methanol.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for the title compound, this section will provide an anticipated analysis based on the known spectral data of closely related structures and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Anticipated)

The proton NMR spectrum is expected to be influenced by the presence of tautomers. In a deuterated solvent like DMSO-d₆, which can engage in hydrogen bonding, both keto and enol forms may be observable.

-

NH proton: A broad singlet is expected in the downfield region (around 10-12 ppm), characteristic of an amide/enamide proton.

-

CH₂ protons (C5): A singlet or a multiplet around 3.5-4.0 ppm.

-

CH proton (C3): In the diketo form, this would be a singlet around 3.5-4.5 ppm. In the enol form, this proton is absent.

-

OCH₃ protons: A sharp singlet around 3.7 ppm.

-

Enolic OH proton: If the enol form is present, a broad singlet may be observed at a downfield chemical shift.

¹³C NMR Spectroscopy (Anticipated)

The carbon NMR spectrum will also reflect the tautomeric equilibrium.

-

Carbonyl carbons (C2 and C4): In the diketo form, two distinct carbonyl signals are expected in the range of 170-200 ppm. In the enol form, one carbonyl signal and two olefinic carbon signals (one of which will be an oxygen-bearing C4) are anticipated.

-

C3 carbon: In the diketo form, this methine carbon would appear around 50-60 ppm. In the enol form, this would be an olefinic carbon with a chemical shift further downfield.

-

C5 carbon: The methylene carbon of the ring is expected around 40-50 ppm.

-

Ester carbonyl carbon: A signal around 165-175 ppm.

-

OCH₃ carbon: A signal around 52 ppm.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum will be dominated by the absorptions of the carbonyl groups.

-

N-H stretch: A broad absorption around 3200 cm⁻¹.

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region.

-

C=O stretches: Strong, distinct absorptions in the region of 1650-1750 cm⁻¹. The presence of multiple carbonyls and potential hydrogen bonding will likely lead to a complex pattern of bands. The ester carbonyl will likely absorb at a higher wavenumber (around 1735 cm⁻¹) compared to the ketone and amide carbonyls.

-

C-O stretch: A strong absorption in the 1200-1300 cm⁻¹ region corresponding to the ester C-O bond.

Mass Spectrometry (Anticipated)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 157.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, M-31), the carbomethoxy group (-COOCH₃, M-59), and potentially cleavage of the pyrrolidine ring.

Reactivity and Mechanistic Insights

Keto-Enol Tautomerism

A key feature of the 2,4-dioxopyrrolidine-3-carboxylate system is its ability to exist in tautomeric forms. The β-dicarbonyl moiety allows for the formation of two possible enol tautomers, in addition to the diketo form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.[5] In polar, protic solvents, the enol form can be stabilized by hydrogen bonding. The predominance of a particular tautomer has significant implications for the compound's reactivity.

Caption: Tautomeric forms of this compound. (Note: Image SRCs are placeholders and would need to be replaced with actual chemical structure images).

Reactivity at C3

The C3 position is activated by the two flanking carbonyl groups, making the C3 proton acidic and susceptible to deprotonation by a base. The resulting enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. This reactivity is fundamental to the use of this scaffold as a building block in combinatorial chemistry and drug discovery.

Sources

- 1. zycz.cato-chem.com [zycz.cato-chem.com]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2,4-dioxopyrrolidine-3-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2,4-dioxopyrrolidine-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the foundational principles of its spectral features, with a particular focus on the pivotal role of keto-enol tautomerism, which dictates its chemical behavior and spectral appearance. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for structural elucidation and chemical characterization.

Introduction: The Structural Challenge

This compound is a β-dicarbonyl compound embedded within a pyrrolidine ring system. While its core structure appears straightforward, its analysis by NMR is complicated by the presence of keto-enol tautomerism, a phenomenon where the molecule exists as a dynamic equilibrium between two or more structural isomers.[4][5] The ratio of these tautomers is exquisitely sensitive to environmental factors, most notably the choice of solvent, which can dramatically alter the resulting NMR spectrum.[6][7][8] Understanding this equilibrium is not merely an academic exercise; it is critical for accurately characterizing the molecule, predicting its reactivity, and understanding its potential interactions with biological targets.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a robust, self-validating workflow for the analysis of this compound. The inclusion of multi-dimensional NMR experiments is not merely supplementary; it is essential for unambiguous assignment and structural confirmation.[9][10]

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.[11][12]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer and Filtration: Using a Pasteur pipette plugged with a small amount of cotton or glass wool, transfer the dissolved sample into a clean, high-quality 5 mm NMR tube.[11] This step filters out any particulate matter that could degrade spectral resolution.

-

Final Volume: Ensure the final sample height in the tube is approximately 4-5 cm to guarantee it resides within the active detection area of the spectrometer's probe.[11]

Data Acquisition Workflow

The following sequence of experiments provides a comprehensive dataset for complete structural elucidation.

Spectral Interpretation: Decoding the Data

The following analysis predicts the spectral features for both the diketo and a plausible enol tautomer. The diketo form is often predominant, but the presence of the enol form must always be considered.

Analysis of the Diketo Tautomer

In this form, all carbonyl groups exist as C=O double bonds. We expect four distinct proton signals and six distinct carbon signals.

¹H NMR Spectrum (Predicted)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-H | 8.0 - 9.5 | Broad Singlet | 1H | Amide proton, often broad due to quadrupole relaxation and exchange. Deshielded by the adjacent C2 carbonyl. |

| O-CH₃ | ~3.75 | Singlet | 3H | Standard chemical shift for methyl ester protons. |

| C5-H₂ | ~3.60 | Singlet | 2H | Methylene protons adjacent to both a nitrogen atom and the C4 carbonyl, leading to significant deshielding. |

| C3-H | ~3.45 | Singlet | 1H | Methine proton positioned between two electron-withdrawing carbonyl groups (C2 and C4), causing deshielding. |

Note: In the diketo form, no vicinal proton-proton coupling is expected, leading to a spectrum of four singlets.

¹³C NMR Spectrum (Predicted)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2=O | 170 - 175 | Amide carbonyl carbon, deshielded by nitrogen and adjacent C3. |

| C4=O | 168 - 173 | Ketone carbonyl carbon, deshielded by adjacent C3 and C5. |

| Ester C=O | 165 - 170 | Ester carbonyl carbon. |

| O-CH₃ | ~52 | Standard chemical shift for a methyl ester carbon. |

| C3 | 55 - 60 | Methine carbon heavily deshielded by three adjacent carbonyl functionalities. |

| C5 | 45 - 50 | Methylene carbon deshielded by adjacent nitrogen and the C4 carbonyl. |

Analysis of the Enol Tautomer

If the equilibrium shifts to favor the enol form (e.g., at the C4 position), the NMR spectra will change dramatically.

-

¹H NMR Changes:

-

The C3-H proton signal will disappear.

-

A new, very deshielded enolic O-H signal will appear, typically >12 ppm.

-

The C5-H₂ signal will shift as its chemical environment changes from being adjacent to a ketone to being allylic to a C=C double bond.

-

-

¹³C NMR Changes:

Data Summary Table

| Nucleus | Signal | Diketo Form (δ ppm) | Enol Form (δ ppm) |

| ¹H | N-H | 8.0 - 9.5 (br s) | Shifts, broadens |

| O-CH₃ | ~3.75 (s) | ~3.75 (s) | |

| C5-H₂ | ~3.60 (s) | Shifts (allylic) | |

| C3-H | ~3.45 (s) | Disappears | |

| Enol O-H | - | >12 (br s) | |

| ¹³C | C2=O | 170 - 175 | Shifts slightly |

| C4=O | 168 - 173 | Disappears | |

| Ester C=O | 165 - 170 | Shifts slightly | |

| C4-OH (Enol) | - | 160 - 170 | |

| =C3 (Enol) | - | 90 - 100 | |

| O-CH₃ | ~52 | ~52 | |

| C3 | 55 - 60 | Disappears | |

| C5 | 45 - 50 | Shifts |

Trustworthiness Through 2D NMR: The Self-Validating System

While 1D spectra provide the initial overview, their interpretation can be ambiguous. A suite of 2D NMR experiments provides the cross-validation required for authoritative structural confirmation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the ¹H signals at ~3.60 ppm and ~3.45 ppm to their respective ¹³C signals for C5 and C3 in the diketo form, providing a foundational layer of assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

mol [label=<

];

// Define node positions H3C [pos="1.5,2.8!", label="³J", fontcolor="#EA4335"]; H3 [pos="3.2,1.0!", label="²J", fontcolor="#EA4335"]; H5 [pos="5.0,1.0!", label="²J", fontcolor="#EA4335"];

// Draw edges H3C -> mol [headlabel="Ester C=O", labelangle=45, labeldistance=2.0, fontcolor="#4285F4"]; H3 -> mol [headlabel="C2=O, C4=O, Ester C=O", labelangle=-60, labeldistance=2.5, fontcolor="#4285F4"]; H5 -> mol [headlabel="C4=O", labelangle=-120, labeldistance=2.0, fontcolor="#4285F4"]; } enddot Caption: Key HMBC correlations for structural validation.

Key Validating Correlations (HMBC):

-

O-CH₃ Protons to Ester C=O: A correlation from the methyl protons (~3.75 ppm) to the ester carbonyl carbon (~165-170 ppm) confirms the methyl ester functionality.

-

C3-H Proton to Carbonyls: The methine proton (~3.45 ppm) should show correlations to the C2, C4, and ester carbonyl carbons, definitively placing it at the C3 position.

-

C5-H₂ Protons to C4=O: The methylene protons (~3.60 ppm) should show a correlation to the C4 carbonyl carbon, confirming their position at C5.

This network of interlocking correlations provides an unambiguous, self-validating proof of the molecular structure.

Conclusion

The NMR spectral analysis of this compound is a prime example of how fundamental chemical principles, such as tautomerism, directly impact spectroscopic outcomes. A simple 1D ¹H NMR spectrum is insufficient for full characterization due to the potential for a mixture of tautomers and a lack of proton-proton coupling in the dominant diketo form. A comprehensive approach, utilizing both ¹H and ¹³C NMR in combination with 2D correlation experiments like HSQC and HMBC, is essential. This multi-faceted workflow provides the rigorous, self-validated data that is the bedrock of modern chemical research and pharmaceutical development, ensuring that molecular structures are assigned with the highest degree of confidence.[9][15]

References

-

News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. [Link]

-

SciSpace. (n.d.). A proton and 13C NMR study of keto-enol tautomerism of some β-ketoamides. [Link]

-

Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

C-CART. (n.d.). GOOD LAB PRACTICE-NMR. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

-

Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

-

Magnetic Resonance in Chemistry. (1996). Keto-enol tautomerism, NMR spectra, and HD - exchange of 4-hydroxycoumarins. [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]

-

Liu, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. [Link]

-

PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample. YouTube. [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

All About Drugs. (2015, June 3). KETO ENOL TAUTOMERISM AND NMR. [Link]

-

Holzgrabe, U. (n.d.). NMR spectroscopy in pharmacy. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. KETO ENOL TAUTOMERISM AND NMR – All About Drugs [allfordrugs.com]

- 6. researchgate.net [researchgate.net]

- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. news-medical.net [news-medical.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. youtube.com [youtube.com]

- 12. alpaipars.com [alpaipars.com]

- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared and Mass Spectrometry Data of Methyl 2,4-dioxopyrrolidine-3-carboxylate

This technical guide provides a detailed analysis of the expected Infrared (IR) and Mass Spectrometry (MS) data for Methyl 2,4-dioxopyrrolidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the characterization of this and structurally related molecules.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidine ring with two carbonyl groups (a lactam and a ketone), and a methyl ester substituent at the 3-position. This arrangement of functional groups, particularly the β-keto ester and the cyclic amide (lactam), results in a unique spectroscopic fingerprint. Understanding the characteristic IR absorptions and mass spectral fragmentation patterns is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will delve into the theoretical basis for its spectral properties and provide protocols for acquiring and interpreting the corresponding data.

Part 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of chemical bonds.

Experimental Protocol for IR Spectroscopy Analysis

A standard protocol for obtaining the IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation :

-

KBr Pellet Method : A few milligrams of the finely ground solid sample are intimately mixed with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet. This is often the preferred method for obtaining a high-quality spectrum of a solid.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrument Setup :

-

The spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded.

-

-

Data Acquisition :

-

The prepared sample is placed in the spectrometer's sample holder.

-

The IR spectrum is typically acquired over the range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, 16-32 scans are commonly co-added.

-

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands and Interpretation

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its various carbonyl groups. The presence of a β-keto ester system also introduces the possibility of keto-enol tautomerism, which would be reflected in the spectrum.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Lactam) | Stretch | 3200-3400 | Medium, Broad | The position and broadness are indicative of hydrogen bonding. |

| C-H (Aliphatic & Methyl) | Stretch | 2850-3000 | Medium | |

| C=O (Ester) | Stretch | ~1740 | Strong | Saturated esters typically absorb in the 1735-1750 cm⁻¹ range.[1][2] |

| C=O (Ketone, C4) | Stretch | ~1720 | Strong | Five-membered cyclic ketones absorb at higher frequencies than their acyclic counterparts due to ring strain.[2] |

| C=O (Amide, C2) | Stretch (Amide I band) | ~1700 | Strong | Five-membered lactams absorb around 1700 cm⁻¹.[3] |

| C-N (Lactam) | Stretch | 1200-1300 | Medium | |

| C-O (Ester) | Stretch | 1000-1300 | Strong | Two distinct C-O stretches are expected for the ester group.[1] |

Keto-Enol Tautomerism

The presence of an acidic proton on the carbon between the two carbonyl groups at positions 2 and 4 allows for the existence of enol tautomers. This equilibrium is influenced by factors such as solvent and temperature. Should a significant population of the enol form exist, additional characteristic peaks would appear in the IR spectrum.[4]

-

O-H Stretch (Enol) : A broad absorption in the 3200-3600 cm⁻¹ region.

-

C=C Stretch (Enol) : A peak around 1620-1660 cm⁻¹.[5]

-

Conjugated C=O Stretch : The carbonyl stretching frequencies would shift to lower wavenumbers due to conjugation with the C=C double bond.

Caption: Keto-enol tautomerism in this compound.

Part 2: Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation : The molecular ion, being a radical cation, is energetically unstable and undergoes fragmentation to produce smaller, more stable ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Fragmentation Pathways

The fragmentation of this compound under EI-MS is expected to be complex due to the presence of multiple functional groups. The initial molecular ion (M⁺•) will likely undergo a series of characteristic fragmentation reactions. The fragmentation of pyrrolidine rings often involves ring opening and the loss of small neutral molecules.[6][7][8]

Caption: Predicted major fragmentation pathways for this compound.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 171 | [M]⁺• | Molecular Ion |

| 140 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 112 | [M - •COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 128 | [M - HNCO]⁺• | Loss of isocyanic acid, a characteristic fragmentation of lactams. |

| 97 | [M - HNCO - •OCH₃]⁺ | Subsequent loss of a methoxy radical from the m/z 128 fragment. |

| 70 | [C₄H₈N]⁺ | A common fragment arising from the cleavage of the pyrrolidine ring.[7] |

Conclusion

The structural elucidation of this compound relies heavily on the combined application of IR spectroscopy and mass spectrometry. The IR spectrum is anticipated to display characteristic absorptions for the ester, ketone, and lactam carbonyl groups, with the potential for additional peaks arising from keto-enol tautomerism. The mass spectrum will be defined by the molecular ion peak and a series of fragment ions resulting from the loss of the ester group substituents and characteristic cleavages of the pyrrolidine ring. This guide provides a foundational framework for the interpretation of experimentally obtained spectra for this molecule and serves as a valuable resource for researchers working with related compounds.

References

-

Organic Spectroscopy International. Ester infrared spectra. (2015-01-12). [Link]

-

Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(15), 3872–3875. [Link]

-

PubMed. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. (2003). [Link]

-

ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]

-

Jackson, G. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - West Virginia University. (2020-04-20). [Link]

-

ResearchGate. Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). [Link]

-

Carbonyl - compounds - IR - spectroscopy. [Link]

-

Office of Justice Programs. Fragmentation pathways of alpha pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. Welcome to the NIST WebBook [webbook.nist.gov]

The Succinimide Core: A Journey from Chemical Curiosity to a Cornerstone of Antiepileptic Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, most notably as the cornerstone of a critical class of anticonvulsant drugs. This guide provides a comprehensive exploration of the discovery, history, and development of these compounds. We will delve into the seminal synthetic methodologies, the elucidation of their mechanism of action targeting T-type calcium channels, and the structure-activity relationships that have guided their evolution. Detailed experimental protocols for synthesis and biological evaluation are provided to offer a practical resource for researchers in the field. This document aims to be an authoritative guide, blending historical context with the technical detail necessary for contemporary drug discovery and development.

The Genesis of a Therapeutic Scaffold: A Historical Perspective

The story of pyrrolidine-dione compounds as therapeutic agents is intrinsically linked to the development of antiepileptic drugs. While the simple succinimide ring system was known to chemists from as early as the mid-19th century, its therapeutic potential remained untapped for nearly a century. The initial preparation of succinimide is credited to Fehling in 1844, who produced it through the thermal decomposition of ammonium succinate.[1] This early work was purely of chemical interest, and it wasn't until the systematic search for new anticonvulsant therapies in the 20th century that the succinimide core was investigated for its biological activity.

The mid-20th century was a fertile period for the discovery of new antiepileptic drugs (AEDs), moving beyond the serendipitous discoveries of the past to a more rational, albeit still empirical, approach to drug design.[2] The development of the succinimide class of anticonvulsants was a logical extension of the research that had yielded other cyclic ureides and imides with anticonvulsant properties.

The breakthrough for pyrrolidine-diones came in the 1950s with the discovery of the anticonvulsant properties of a series of N-substituted and C-3 substituted succinimides. This research culminated in the introduction of ethosuximide in 1960, a landmark event in the treatment of absence (petit mal) seizures.[3][4] Ethosuximide proved to be highly effective and remains a first-line therapy for this specific seizure type, a testament to the enduring therapeutic value of the succinimide scaffold.[5][6] Alongside ethosuximide, other succinimide derivatives such as methsuximide and phensuximide were also developed and found clinical use.[7][8]

Synthesis of the Pyrrolidine-2,5-dione Core and its Derivatives

The synthesis of the succinimide scaffold is relatively straightforward, a factor that undoubtedly contributed to the exploration of its derivatives. The classical method involves the condensation of succinic acid or its anhydride with ammonia or a primary amine.

Synthesis of the Parent Succinimide Ring

The preparation of the unsubstituted succinimide ring can be achieved by heating succinic acid with ammonia, leading to the formation of ammonium succinate which then undergoes cyclization upon further heating to yield succinimide.[1][9]

Experimental Protocol: Synthesis of Succinimide from Succinic Acid and Ammonia [9]

-

In a round-bottom flask equipped for distillation, combine 236 g (2.0 moles) of succinic acid with 270 mL of 28% aqueous ammonia with cooling.

-

Heat the mixture to distill off approximately 200 mL of water.

-

Increase the temperature to around 275°C. Succinimide will begin to distill.

-

Collect the fraction boiling between 275-289°C.

-

The crude product can be purified by recrystallization from ethanol.

Synthesis of N-Substituted Succinimides

The synthesis of N-substituted succinimides is a versatile process, typically involving the reaction of succinic anhydride with a primary amine. This two-step, one-pot reaction proceeds through an intermediate succinamic acid, which then cyclizes upon heating, often with a dehydrating agent.[10][11][12]

Experimental Protocol: General Procedure for N-Aryl Succinimide Synthesis [12]

-

Dissolve the desired aromatic amine (0.040 mol) in glacial acetic acid (35 mL).

-

Add succinic anhydride (0.044 mol) to the solution and stir for 10 minutes at room temperature.

-

To the resulting suspension of the succinamic acid, add zinc dust (2 mol) and continue stirring for 1.5 hours, maintaining a temperature of approximately 55°C.

-

Cool the reaction mixture to room temperature and filter to remove any unreacted zinc.

-

Pour the filtrate over crushed ice to precipitate the N-aryl succinimide.

-

Collect the solid by filtration and wash with water.

Synthesis of Ethosuximide: A Landmark Anticonvulsant

The synthesis of ethosuximide, the archetypal succinimide anticonvulsant, involves the creation of the C-3 substituted succinimide ring. A common synthetic route starts with the Knoevenagel condensation of methyl ethyl ketone and cyanoacetic ester.[3][13]

Synthetic Workflow: Ethosuximide Synthesis

Caption: Synthetic pathway for ethosuximide.

Experimental Protocol: Synthesis of Ethosuximide [3][13]

-

Step 1: Knoevenagel Condensation: React methyl ethyl ketone with cyanoacetic ester under Knoevenagel conditions to yield the condensed product.

-

Step 2: Michael Addition: Treat the product from Step 1 with hydrogen cyanide to form the dinitrile intermediate.

-

Step 3: Hydrolysis and Decarboxylation: Subject the dinitrile to acidic hydrolysis, which also results in decarboxylation, to produce 2-methyl-2-ethylsuccinic acid.

-

Step 4: Cyclization: React the 2-methyl-2-ethylsuccinic acid with ammonia to form the diammonium salt, which upon heating, undergoes cyclization to yield ethosuximide.

Mechanism of Action: Targeting Thalamic T-type Calcium Channels

The therapeutic efficacy of succinimide anticonvulsants in absence seizures is primarily attributed to their selective blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[5][7] Absence seizures are characterized by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG), which originate from oscillatory activity within the thalamocortical circuits.[5] T-type calcium channels, particularly the CaV3.1 subtype, are highly expressed in thalamic relay neurons and are instrumental in generating the burst firing patterns that underlie these abnormal rhythms.[5][14]

By inhibiting these channels, succinimides reduce the influx of calcium ions, which in turn dampens the burst firing of thalamic neurons and disrupts the synchronization of the thalamocortical network, thereby preventing the manifestation of absence seizures.[5]

Signaling Pathway: Inhibition of T-type Calcium Channels by Succinimides

Caption: Mechanism of action of succinimide anticonvulsants.

Structure-Activity Relationships (SAR)

The development of succinimide anticonvulsants has been guided by key structure-activity relationships. The pyrrolidine-2,5-dione ring is the essential pharmacophore.

-

C-3 Position: Substitutions at this position are critical for anti-absence seizure activity. Small alkyl groups, as seen in ethosuximide (ethyl and methyl), are optimal for potency.[5]

-

N-1 Position: The nitrogen atom can be unsubstituted or substituted with small alkyl or aryl groups.[5]

-

Carbonyl Groups: The two carbonyl groups at the C-2 and C-5 positions are essential for activity.[5]

Table 1: Pharmacological Data of Key Succinimide Anticonvulsants

| Compound | R1 (N-1) | R2 (C-3) | Primary Indication | Key Pharmacological Feature |

| Phensuximide | -CH3 | -Phenyl | Absence Seizures | Lower potency than ethosuximide |

| Methsuximide | -CH3 | -Methyl, -Phenyl | Refractory Absence Seizures | Higher potency but more side effects than ethosuximide |

| Ethosuximide | -H | -Ethyl, -Methyl | Absence Seizures | First-line therapy, favorable side effect profile[6] |

Future Directions

While the succinimide core has been a mainstay in the treatment of absence seizures for decades, research continues to explore its potential in other therapeutic areas. The versatility of the succinimide scaffold allows for the synthesis of diverse libraries of compounds for screening against various biological targets.[12] The fundamental understanding of the mechanism of action of these compounds provides a solid foundation for the rational design of new therapeutic agents based on the pyrrolidine-2,5-dione core.

References

-

Drugs.com. (n.d.). List of Succinimide anticonvulsants. Retrieved from [Link]

-

RxList. (2021, August 10). How Do Succinimide Anticonvulsants Work?. Retrieved from [Link]

-

MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Ethosuximide - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Succinimide. Retrieved from [Link]

-

Ukaaz Publications. (n.d.). A review on analytical aspects of ethosuximide: An antiepileptic drug. Retrieved from [Link]

-

Akabori, S., Izumi, Y., & Fujiwara, T. (n.d.). Succinimide was first used successfully as an aminating reagent by Akabori, Izumi and Fujiwara for the synthesis of a, a'-diamin. Retrieved from [Link]

-

MDPI. (n.d.). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. Retrieved from [Link]

-

Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]

-

ACS Publications. (n.d.). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes | Organometallics. Retrieved from [Link]

-

PubMed. (n.d.). Antiepileptic drug therapy the story so far. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Ethosuximide. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethosuximide. Retrieved from [Link]

-

PubMed Central. (n.d.). Ethosuximide: From Bench to Bedside. Retrieved from [Link]

-

Wikipedia. (n.d.). Succinimide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Retrieved from [Link]

-

PubMed. (n.d.). Anticonvulsant drugs: mechanisms of action. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethosuximide (antiepileptic) synthesis I. Retrieved from [Link]

-

Wikipedia. (n.d.). Anticonvulsant. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethosuximide (antiepileptic) synthesis II. Retrieved from [Link]

-

Nanjing Suru Chemical Co., Ltd. (2025, March 28). Succinimide: The Key to Unlocking Novel Drug Molecules. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody. Retrieved from [Link]

-

YouTube. (2020, April 11). Succinimide from Succinic acid. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Succinimide - Wikipedia [en.wikipedia.org]

- 9. Succinimide synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. ijcps.org [ijcps.org]

- 13. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]

- 14. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Investigational Potential of Methyl 2,4-dioxopyrrolidine-3-carboxylate

Section 1: Introduction and Core Rationale

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in 37 FDA-approved drugs and serving as a versatile building block for exploring novel therapeutic agents.[1] Its non-planar, sp3-hybridized nature allows for intricate three-dimensional arrangements, crucial for specific interactions with biological targets.[1] Within this class, the 2,4-dioxopyrrolidine moiety represents a particularly compelling, yet underexplored, core structure.

This technical guide addresses the potential biological activity of a specific derivative, Methyl 2,4-dioxopyrrolidine-3-carboxylate . While direct biological data for this exact compound is scarce in current literature, a comprehensive analysis of structurally related analogs—including pyrrolidine-2,5-diones, 5-oxopyrrolidine-3-carboxylic acids, and other dione-containing heterocycles—provides a strong rationale for its investigation. These related scaffolds have demonstrated a remarkable breadth of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5]

The objective of this whitepaper is to synthesize existing knowledge from analogous structures to build a predictive framework for the biological potential of this compound. We will propose plausible mechanisms of action, outline detailed experimental workflows for validation, and provide the scientific logic behind these protocols. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Section 2: Synthesis and Chemical Profile

A robust and reproducible synthetic pathway is the first step in any investigational cascade. Based on established methodologies for related 5-oxopyrrolidine-3-carboxylic acid derivatives, a plausible and efficient synthesis for the title compound can be proposed.[3][5]

Proposed Synthetic Pathway

The proposed synthesis begins with the reaction of a primary amine with itaconic acid to form the core pyrrolidone carboxylic acid structure, followed by a standard acid-catalyzed esterification to yield the final methyl ester.

Caption: Proposed two-step synthesis of a pyrrolidone carboxylate.

Physicochemical Properties (Predicted)

A preliminary in-silico assessment provides key parameters for guiding experimental design, such as solubility and potential for membrane permeability.

| Property | Predicted Value | Significance |

| Molecular Formula | C₆H₇NO₄ | Basic structural information |

| Molecular Weight | 157.12 g/mol | Influences diffusion and transport |

| LogP (Octanol/Water) | -0.5 to 0.5 | Suggests high water solubility |

| Hydrogen Bond Donors | 1 | Potential for interaction with target sites |

| Hydrogen Bond Acceptors | 4 | Potential for interaction with target sites |

Section 3: Inferred Biological Activities and Investigational Pathways

The true potential of this compound lies in the activities demonstrated by its structural cousins. This section outlines the most promising therapeutic avenues and the specific, self-validating experimental protocols required to test these hypotheses.

Anti-inflammatory Potential

Causality and Rationale: Derivatives of the closely related pyrrolidine-2,5-dione scaffold have shown significant anti-inflammatory and analgesic properties.[2][6] The mechanism often involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[2][7] The two carbonyl groups of the 2,4-dioxopyrrolidine core present a structural motif that could potentially interact with the active sites of these enzymes, disrupting the production of pro-inflammatory prostaglandins and leukotrienes.

Proposed Mechanism of Action Visualization:

Caption: Inhibition points in the arachidonic acid inflammatory cascade.

Experimental Protocol: In-Vitro COX/5-LOX Inhibition Assay

This protocol provides a self-validating system by including positive controls (known inhibitors) and vehicle controls to establish baseline enzyme activity.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-1, COX-2, or 5-LOX enzyme to the manufacturer's specified concentration.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Prepare a stock solution of this compound (Test Compound) in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM).

-

Prepare positive controls: Indomethacin for COX assays, Zileuton for 5-LOX assays.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of Test Compound dilutions, positive control, or DMSO (vehicle control) to respective wells.

-

Add 170 µL of assay buffer containing the enzyme to each well.

-

Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution.

-

Incubate for a further 10 minutes at 37°C.

-

-

Detection and Analysis:

-

Terminate the reaction and measure the product formation using a commercial colorimetric or fluorescent ELISA kit that quantifies prostaglandin E2 (for COX) or leukotriene B4 (for 5-LOX).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Anticancer Potential

Causality and Rationale: A growing body of evidence highlights the anticancer properties of 5-oxopyrrolidine-3-carboxylic acid derivatives.[3][5] Studies have demonstrated their cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[3] Furthermore, structurally related thiazolidine-2,4-diones have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8] The shared dione feature suggests that this compound could exhibit antiproliferative and anti-migration activities.

Experimental Workflow: Anticancer Activity Screening

This workflow establishes a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

Caption: A hierarchical workflow for anticancer drug screening.

Experimental Protocol: MTT Cell Viability Assay

This foundational assay quantifies the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Cell Culture:

-

Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

-

Plating:

-

Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of the Test Compound in culture media.

-

Remove the old media from the wells and add 100 µL of the compound-containing media to the respective wells. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Measurement:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Determine the IC₅₀ value by plotting percent viability against the log of compound concentration.

-

Antimicrobial Potential

Causality and Rationale: Pyrrolidine and its derivatives have been repeatedly identified as possessing antibacterial and antifungal properties.[9][10][11] For instance, certain pyrrolidine-2,3-diones were discovered as inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, an essential enzyme for bacterial cell wall synthesis.[4] A derivative of Methyl 2-carboxylate also showed efficacy against S. aureus and E. coli.[12] The electrophilic nature of the carbonyl groups in the 2,4-dioxo structure could potentially form covalent or non-covalent bonds with nucleophilic residues in the active sites of essential bacterial or fungal enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation:

-

Prepare a stock solution of the Test Compound in DMSO.

-

In a 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

In well 1, add 100 µL of the Test Compound at 2X the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension (e.g., Staphylococcus aureus ATCC 25923) in CAMHB, adjusted to a 0.5 McFarland standard.

-

Dilute this suspension so that the final inoculum concentration in the wells will be 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is now 100 µL.

-

Cover the plate and incubate at 35°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the Test Compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

-

Section 4: Future Directions and Drug Development Considerations

The preliminary validation of any biological activity for this compound would be a critical first step. A positive result in any of the outlined screening protocols would justify a more extensive investigation.

-

Structure-Activity Relationship (SAR) Studies: The carboxylate and the nitrogen position of the pyrrolidine ring are prime targets for chemical modification. Synthesizing a library of derivatives by varying the ester group (e.g., ethyl, tert-butyl) or adding different substituents to the nitrogen could significantly enhance potency and selectivity.

-

Mechanism of Action Deconvolution: For active compounds, follow-up studies are essential. For an anti-inflammatory hit, this would involve testing against a broader panel of inflammatory mediators. For an anticancer compound, cell cycle analysis and apoptosis assays would elucidate the mechanism of cell death.

-

ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. In-vitro assays for metabolic stability using liver microsomes and cytotoxicity against normal human cell lines would provide an early indication of the compound's drug-like properties.

References

-

Góra, J., Pytka, K., Rapacz, A., Siwek, A., Gryboś, A., & Słoczyńska, K. (2020). Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. ACS Chemical Neuroscience, 11(13), 1996–2008. [Link]

-

Bencivenni, G., & Angeli, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. [Link]

-

Akbari, R., Azarifam, S., & Kouhkan, M. (2024). Evaluation of Antibacterial Effects of Newly Synthesized Derivative Methyl 2'-Methyl-1,3-Dioxo-1,1',2',3,5',6',7',7a'-Octahydrospiro [Indene-2,3'-Pyrrolizidine]-2' Carboxylate against Staphylococus aureus and Escherichia coli. Plant Biotechnology Persa, 6(1), 43-48. [Link]

-

Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 22. [Link]

-

Druzgala, P., et al. (1997). New steroidal anti-inflammatory antedrugs: methyl 3,20-dioxo-9 alpha-fluoro-11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-16 alpha-carboxylate and methyl 21-acetyloxy-3,20-dioxo-11 beta, 17 alpha-dihydroxy-9 alpha-fluoro-1,4-pregnadiene-16 alpha-carboxylate. Steroids, 62(5), 417-424. [Link]

-

Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 16(11), 1599. [Link]

-

Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-6420. [Link]

-

El-Naggar, M., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 141, 106881. [Link]

-

Burbulienė, M. M., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Bioorganic Chemistry, 134, 106461. [Link]

-

Saad, B., et al. (2017). Anti-Inflammatory Activity of Natural Products. Foods, 6(12), 36. [Link]

-

Gupta, R. S., & Singh, B. (1987). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. Journal of Medicinal Chemistry, 30(2), 241-244. [Link]

-

Lam, T., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 10(5), 534. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(21), 7434. [Link]

-

Petrikaite, V., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(1), 1784. [Link]

-

Kumar, D., et al. (2023). Synthesis of Functionalized 2′,5‐Oxo‐spiro[furan‐2,3′‐indoline]‐3‐carboxylate Derivatives as Antiproliferative Agents: ADMET Studies, and Molecular Docking against P2Y12 Inhibitors. ChemistrySelect, 8(16), e202300431. [Link]

-

Mickevičienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5022. [Link]

-

Tsuchiya, T., et al. (2000). Antibacterial activity of pyrrolidine dithiocarbamate. Journal of Veterinary Medical Science, 62(7), 771-774. [Link]

-

Cui, Z., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][12][13][14]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(7), 4439-4449. [Link]

-

Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ResearchGate. [Link]

-

Descamps, M., et al. (1981). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. European Journal of Medicinal Chemistry, 16(5), 417-421. [Link]

-

Patel, H., et al. (2021). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]

-

Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & Medicinal Chemistry Letters, 17(8), 2197-2202. [Link]

-

Tsolaki, E., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 820. [Link]

-

Ukrinska, S., et al. (2022). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 69(3), 735-744. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]